Product packaging for 2,5-Dibromofuran(Cat. No.:CAS No. 32460-00-7)

2,5-Dibromofuran

Cat. No.: B110504
CAS No.: 32460-00-7
M. Wt: 225.87 g/mol
InChI Key: LACYYWKMIJOHLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Halogenated Furans in Organic Synthesis and Materials Science

Halogenated furans, as a class of compounds, hold considerable importance in the realms of organic synthesis and materials science. Their utility stems from the reactivity of the carbon-halogen bonds, which can participate in a wide array of coupling reactions and nucleophilic substitutions. This reactivity allows chemists to construct complex molecular architectures with precision. a2bchem.com

In organic synthesis , halogenated furans are crucial intermediates for creating a variety of organic molecules. They serve as precursors in the synthesis of pharmaceuticals and agrochemicals. guidechem.comchemimpex.com For instance, furan (B31954) derivatives have been investigated for their antimicrobial and antifungal properties. ontosight.aiguidechem.com The furan core is a structural motif found in numerous biologically active natural products, and halogenated versions provide a convenient handle for synthetic modifications. 2,5-Dibromofuran, specifically, is used as a reactant in the total synthesis of Eleutherobin, a natural product with potential therapeutic applications. chemicalbook.comchemdad.com

In the field of materials science , halogenated furans are instrumental in the development of advanced materials. They are incorporated into specialty polymers and resins to enhance material properties like thermal stability and chemical resistance. chemimpex.com Furthermore, their favorable electronic properties make them suitable for use in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs). chemimpex.com Furan derivatives are also integrated into low band-gap polymers, which are of interest for developing efficient solar cells. chemicalbook.comchemdad.com

Historical Context of Furan Bromination Methodologies

The synthesis of brominated furans has historically presented challenges for organic chemists. Furan is known to be sensitive to acidic conditions, which can lead to polymerization and the formation of tarry by-products during electrophilic substitution reactions like bromination. sci-hub.se Early methods for preparing bromofurans were often not straightforward or scalable. tandfonline.com

A significant advancement in furan bromination came with the development of procedures using N,N-dimethylformamide (DMF) as a solvent. Researchers found that the reaction of furan with bromine in DMF provides a more controlled and convenient route to brominated products. tandfonline.comtandfonline.com Specifically, reacting furan with two molar equivalents of bromine in DMF yields this compound. tandfonline.comtandfonline.com This method represented a notable improvement, although challenges in isolating the product could still be encountered. sci-hub.se

Further refinements to these methodologies have been explored to improve yields and simplify purification. One approach involves the direct steam distillation of the reaction mixture to isolate the bromofuran product. sci-hub.se Another technique involves metalation, where the furan ring is first treated with a strong base like lithium diisopropylamide (LDA) followed by quenching with an electrophile. imperial.ac.uk Researchers have studied the "halogen dance" reaction on this compound, a process where the bromine atoms can migrate to different positions on the furan ring under the influence of a strong base. imperial.ac.uk Controlling this rearrangement is key to selectively synthesizing specific isomers. By carefully selecting solvents and reaction times, it is possible to either promote or prevent this halogen migration, allowing for the targeted synthesis of various substituted dibromofurans. imperial.ac.uk

Scope and Objectives of the Research on this compound

Current research on this compound is focused on leveraging its unique chemical reactivity as a versatile building block for a range of applications. chemimpex.com The primary objectives are centered on its use in the synthesis of novel compounds for pharmaceuticals, materials science, and agrochemicals. guidechem.comchemimpex.coma2bchem.com

Key research objectives include:

Pharmaceutical Synthesis: Utilizing this compound as a key intermediate to develop new pharmaceutical agents, particularly anti-inflammatory and antimicrobial drugs. chemimpex.com Its ability to undergo palladium-catalyzed cross-coupling reactions makes it a valuable precursor for creating complex, biologically active molecules. biosynth.com

Advanced Materials: Employing this compound in the production of specialty polymers and organic electronic materials. chemimpex.com Research aims to create materials with enhanced thermal stability, chemical resistance, and specific electronic properties for applications like OLEDs and solar cells. chemimpex.comchemicalbook.comchemdad.com

Agrochemical Development: Using the compound to formulate new pesticides and herbicides for improved crop protection. guidechem.comchemimpex.com Its known antimicrobial and antifungal properties are a basis for this line of inquiry. guidechem.com

Green Chemistry: Investigating its use in developing more sustainable and efficient chemical processes. chemimpex.com The development of straightforward and high-yield synthetic routes to and from this compound contributes to reducing waste in chemical manufacturing. chemimpex.com

Synthetic Methodology: Exploring and expanding the synthetic utility of this compound by studying its reactivity in various chemical transformations, such as nucleophilic substitution and metalation reactions, to create a wider range of functionalized furan derivatives. guidechem.comimperial.ac.uk

Data Tables

Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C4H2Br2O nih.govchemimpex.comsigmaaldrich.com
Molecular Weight 225.87 g/mol nih.govchemimpex.comsigmaaldrich.com
Appearance Colorless to yellow to orange clear liquid guidechem.comchemimpex.com
Melting Point 10 °C chemimpex.comchemicalbook.comchemdad.com
Boiling Point 165 °C / 764 mmHg chemimpex.comchemicalbook.comchemdad.com
Density 2.11 g/cm³ chemimpex.comchemicalbook.comchemdad.com
Refractive Index n20D 1.55 chemimpex.comchemicalbook.comchemdad.com
CAS Number 32460-00-7 guidechem.comnih.govchemimpex.com

Synthetic Procedures for this compound

ReagentsConditionsYieldSource(s)
Furan, 2 mol equivalents of BromineN,N-dimethylformamide (DMF) solvent48% tandfonline.comtandfonline.com
This compound, Lithium Diisopropylamide (LDA), ChlorotrimethylsilaneTetrahydrofuran (B95107) (THF), -75°C71% (for 3,5-dibromo-2-trimethylsilylfuran) imperial.ac.uk
This compound, Lithium Diisopropylamide (LDA), ChlorotrimethylstannaneTetrahydrofuran (THF), -75°C75% (for 3,5-dibromo-2-trimethylstannylfuran) imperial.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2Br2O B110504 2,5-Dibromofuran CAS No. 32460-00-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2O/c5-3-1-2-4(6)7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACYYWKMIJOHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446875
Record name 2,5-dibromofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32460-00-7
Record name 2,5-dibromofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dibromofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Advanced Synthetic Methodologies of 2,5 Dibromofuran

Established Synthetic Pathways for 2,5-Dibromofuran

Traditional methods for synthesizing this compound primarily rely on the direct bromination of furan (B31954). These methods have been refined over time to improve yields and purity.

Direct Bromination of Furan in Controlled Reaction Conditions

The direct bromination of furan is a common method for producing this compound. The reaction of furan with two molar equivalents of bromine in N,N-dimethylformamide (DMF) has been reported to yield this compound. tandfonline.comtandfonline.com This approach is a straightforward, one-step procedure. imperial.ac.uk The reaction conditions, however, must be carefully controlled to manage the reactivity of furan and prevent the formation of polybrominated or ring-opened byproducts. cdnsciencepub.com

In a typical procedure, a solution of bromine in DMF is added to a solution of furan in the same solvent. tandfonline.com The temperature is generally kept low initially and then allowed to rise. The work-up procedure often involves pouring the reaction mixture into water and extracting the product with an organic solvent. tandfonline.com

Optimization of Reagents and Solvents for Enhanced Yields

Efforts to improve the synthesis of this compound have focused on optimizing the choice of reagents and solvents. The use of N,N-dimethylformamide as a solvent has been shown to be effective. tandfonline.comtandfonline.comimperial.ac.uk Alternative brominating agents, such as N-bromosuccinimide (NBS), have also been explored for the bromination of furan derivatives, offering a milder and more selective option compared to elemental bromine. sci-hub.se

The solvent can have a significant impact on the reaction outcome. While bromination in carbon tetrachloride can produce a mixture of 2-bromofuran (B1272941) and this compound, the use of more nucleophilic solvents like dimethylformamide helps to control the reaction and improve the yield of the desired product. cdnsciencepub.com The following table summarizes the yields of this compound obtained through direct bromination with bromine in DMF.

ReagentSolventYield (%)Reference
Bromine (2 eq.)N,N-dimethylformamide48 tandfonline.comtandfonline.com
Bromine (1 eq.)N,N-dimethylformamide~8% tandfonline.com

This interactive table summarizes the yield of this compound from the direct bromination of furan.

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of solvent-free reactions and the use of alternative energy sources like microwaves and ultrasound to drive the synthesis of this compound.

Solvent-Free Reaction Systems for this compound Synthesis

Solvent-free synthesis offers significant environmental benefits by reducing waste and avoiding the use of hazardous organic solvents. The use of ionic liquids, such as 1-butyl-3-methylimidazolium tribromide, as both the solvent and the brominating agent has been investigated for the bromination of furan derivatives under solvent-free conditions. lookchem.comresearchgate.net This approach can lead to high yields and regioselectivity. researchgate.net

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. researchgate.net This technology has been applied to various organic transformations, including the synthesis of heterocyclic compounds. While specific studies focusing solely on the microwave-assisted synthesis of this compound are not extensively detailed in the provided context, the principles of microwave heating are applicable to the bromination of furan. acs.org Microwave irradiation can enhance the rate of the bromination reaction, potentially reducing the required reaction time and improving energy efficiency. researchgate.net

Ultrasound-Assisted Synthesis of this compound

Ultrasound has also been utilized as an alternative energy source in organic synthesis. The application of ultrasonic irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation. amazonaws.comsbq.org.br While the direct ultrasound-assisted synthesis of this compound is not explicitly detailed in the provided search results, the use of ultrasound has been reported in the synthesis of related furan derivatives and in halogenation reactions. sci-hub.seresearchgate.net The intense mixing and localized high temperatures and pressures generated by ultrasound could potentially improve the efficiency of the bromination of furan.

Catalytic Methods for Selective Bromination of Furan to this compound

The synthesis of this compound from furan is typically achieved through electrophilic bromination. While direct bromination with molecular bromine is possible, catalytic methods are often employed to improve selectivity, yield, and safety. The high reactivity of the furan ring necessitates mild conditions to prevent polymerization or ring-opening side reactions. matanginicollege.ac.in

A prevalent and versatile brominating agent for this transformation is N-bromosuccinimide (NBS). sci-hub.se The use of NBS can be finely controlled through catalysis, proceeding via either radical or acid-catalyzed ionic pathways.

Acid Catalysis: The electrophilicity of NBS can be enhanced by using an acid catalyst. Protic acids like p-toluenesulfonic acid (PTSA) have been shown to effectively catalyze the α-bromination of various carbonyl compounds with NBS. google.com Similarly, Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride complexes (e.g., BF₃-CH₃CN) can be used to activate the substrate or the brominating agent, directing the substitution to the desired positions. unipi.it One patented method describes the NBS bromination of a furan salt in acetonitrile (B52724) catalyzed by BF₃-CH₃CN at reflux temperatures. unipi.it

Radical Initiation: In the Wohl-Ziegler reaction, NBS is used in conjunction with a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, typically in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux. researchgate.netimperial.ac.uk This method is primarily for allylic and benzylic brominations but demonstrates a key catalytic pathway for activating NBS. imperial.ac.uk For furan derivatives, this approach can lead to a mixture of products, requiring careful control of reaction conditions. researchgate.netchemimpex.com

Direct bromination using molecular bromine (Br₂) in a solvent like dimethylformamide (DMF) is also a documented method for producing this compound. rsc.org Although often performed stoichiometrically, this reaction can be exothermic and challenging to manage on a larger scale. sci-hub.se Some procedures have utilized a catalytic amount of Br₂ in conjunction with NBS to achieve selective bromination.

Interactive Data Table: Catalytic Methods for Furan Bromination

Brominating AgentCatalyst / InitiatorSolventTemperatureProductReference(s)
N-Bromosuccinimide (NBS)p-Toluenesulfonic acid (PTSA)Dichloromethane80 °C (MWI)α-bromocarbonyls google.com
N-Bromosuccinimide (NBS)BF₃-CH₃CNAcetonitrileReflux4-bromofuran derivative unipi.it
N-Bromosuccinimide (NBS)AIBNCarbon TetrachlorideRefluxAllylic/Benzylic Bromides researchgate.netchemimpex.com
Bromine (Br₂)None (solvent-mediated)Dimethylformamide (DMF)20 °CThis compound chemimpex.comrsc.org

Control of Regioselectivity and Stereoselectivity in Bromofuran Synthesis

The regiochemical outcome of the bromination of furan is dictated by the inherent electronic properties of the heterocyclic ring. Stereoselectivity is not a factor in the synthesis of this compound itself, as the aromatic starting material and product are planar and achiral.

Regioselectivity: The furan ring is an electron-rich aromatic system where the oxygen atom's lone pair participates in π-delocalization. This increases the electron density of the ring carbons, making furan significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution. matanginicollege.ac.in

The substitution pattern is governed by the stability of the carbocation intermediate (arenium ion) formed upon attack by the electrophile (Br⁺).

α-Substitution (C2/C5): Attack at the C2 (or C5) position results in a carbocation intermediate that is stabilized by three resonance structures. Crucially, two of these structures involve the lone pair of the oxygen atom, which provides significant resonance stabilization. This delocalization of the positive charge makes the transition state for α-attack lower in energy.

β-Substitution (C3/C4): Attack at the C3 (or C4) position yields an intermediate stabilized by only two resonance structures, and the oxygen atom is less effective at delocalizing the charge.

Consequently, electrophilic substitution on an unsubstituted furan ring occurs almost exclusively at the α-positions. The initial bromination yields 2-bromofuran. Since the bromo-substituent is only weakly deactivating, the second bromination is also directed to the remaining, electronically favored α-position (C5), leading to the formation of this compound as the major product. The lower acidity of the β-protons compared to the α-protons further disfavors reaction at the 3 and 4 positions. rsc.org

While the 2,5-isomer is the kinetically and thermodynamically favored product of dibromination, other isomers can be accessed through specific strategies. One such method is the "halogen dance" reaction, where a compound like this compound is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). chemimpex.comrsc.org This can induce an isomerization, or rearrangement, of the bromine atoms to other positions on the furan ring, providing a synthetic route to less accessible isomers like 3-substituted 2,5-dibromofurans. rsc.org

Purification and Characterization Techniques for Synthetic this compound

Following its synthesis, this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. Given that brominated furans can be sensitive to light and moisture, appropriate handling techniques are necessary. nih.gov

Purification Methods: Common laboratory-scale purification techniques for this compound include:

Column Chromatography: Flash column chromatography using silica (B1680970) gel is a frequently reported method. guidechem.com The choice of eluent is critical for effective separation; mixtures of non-polar and moderately polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) or pentane (B18724) and dichloromethane, are often used. guidechem.com

Distillation: Due to its liquid nature at room temperature (m.p. 10 °C), vacuum distillation can be an effective method for purification, especially on a larger scale. nih.gov

Filtration and Extraction: Basic workup procedures involving aqueous extraction to remove catalysts and water-soluble impurities, followed by drying of the organic phase and solvent evaporation, are standard preliminary purification steps. guidechem.com

Characterization Techniques: The structure and purity of synthesized this compound are confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive tools for structural elucidation. The symmetry of the this compound molecule results in a simple spectrum. The ¹H NMR spectrum shows a singlet for the two equivalent protons at the C3 and C4 positions. The ¹³C NMR spectrum displays two signals corresponding to the bromine-substituted carbons (C2/C5) and the proton-bearing carbons (C3/C4).

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of two bromine atoms is readily identified by the characteristic isotopic pattern (a 1:2:1 ratio for [M], [M+2], and [M+4] peaks) resulting from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, primarily the C-Br, C-H, and C-O-C stretching and bending vibrations characteristic of a substituted furan.

Interactive Data Table: Spectroscopic Data for this compound

TechniqueObservationReference(s)
¹H NMR (CDCl₃)δ ~6.31 ppm (s, 2H)
¹³C NMR (CDCl₃)δ ~121.6 ppm (C2/C5), ~114.1 ppm (C3/C4)
Molecular Weight 225.87 g/mol nih.gov
Appearance Colorless to yellow clear liquid nih.gov

Reactivity and Mechanistic Studies of 2,5 Dibromofuran

Electrophilic Aromatic Substitution Reactions on 2,5-Dibromofuran

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. Furan (B31954) itself is highly reactive towards electrophiles, significantly more so than benzene (B151609), due to the electron-donating effect of the oxygen heteroatom which increases the electron density of the ring. uobasrah.edu.iq

The presence of two bromine atoms at the C2 and C5 positions profoundly influences the reactivity of the furan ring in electrophilic aromatic substitution reactions. Halogens exhibit a dual electronic effect: they are electron-withdrawing through the inductive effect (-I) and electron-donating through resonance (+R) due to their lone pairs of electrons.

In unsubstituted furan, electrophilic attack occurs preferentially at the C2 and C5 positions, as the cationic intermediate (the sigma complex) is more effectively stabilized by resonance involving the oxygen atom. quora.com In this compound, these positions are already substituted. Therefore, any further electrophilic attack must occur at the remaining C3 or C4 positions.

The directing influence of the existing bromine substituents determines the position of subsequent substitution. Halogens are known as ortho, para-directors in electrophilic aromatic substitution. For a bromine atom at the C2 position, the ortho position is C3 and the para position is C5. Similarly, for the bromine at C5, the ortho position is C4. Both bromine atoms thus direct incoming electrophiles to the C3 and C4 positions. As these two positions are electronically and sterically similar, a mixture of 3- and 4-substituted products is often expected in electrophilic substitution reactions like nitration or halogenation, assuming the reaction can be driven under suitable conditions. For instance, electrophilic substitutions on 2,5-disubstituted heterocycles typically occur at the 3-position. uobasrah.edu.iq

ReactionExpected Product(s)
Nitration2,5-Dibromo-3-nitrofuran
Halogenation (e.g., Bromination)2,3,5-Tribromofuran
Friedel-Crafts Acylation2,5-Dibromo-3-acetylfuran

This table is predictive, based on established principles of electrophilic aromatic substitution, as specific experimental data for these reactions on this compound are not widely reported.

Nucleophilic Substitution Reactions Involving Bromine Centers

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. Unlike nucleophilic substitution at saturated carbons (SN1 and SN2), the SNAr mechanism typically involves a two-step addition-elimination process. libretexts.org

Direct nucleophilic substitution of the bromine atoms in this compound is generally challenging. The SNAr mechanism requires the aromatic ring to be sufficiently electron-poor to be attacked by a nucleophile and to stabilize the resulting negative charge in an intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com This stabilization is typically achieved by the presence of strong electron-withdrawing groups (e.g., nitro, cyano, carbonyl) positioned ortho or para to the leaving group. libretexts.org

The this compound molecule lacks such strong activating groups. The furan ring is inherently electron-rich, and while the bromine atoms are inductively withdrawing, they are not potent enough to activate the ring sufficiently for attack by common nucleophiles like alkoxides, amines, or azides under standard conditions. Therefore, reactions attempting to displace the bromine atoms with these nucleophiles are generally not expected to proceed via the SNAr pathway.

The key intermediate in the SNAr mechanism is the resonance-stabilized carbanion (Meisenheimer complex) formed upon addition of the nucleophile to the carbon bearing the leaving group. wikipedia.org The stability of this intermediate is paramount to the feasibility of the reaction. Electron-withdrawing groups at the ortho and para positions delocalize the negative charge, lowering the activation energy of the first, rate-determining step. libretexts.org

In this compound, the absence of strong electron-withdrawing substituents means that the putative Meisenheimer complex would be highly unstable. The electron-donating nature of the furan ring's oxygen atom would further destabilize the negative charge. Consequently, the activation barrier for nucleophilic attack is prohibitively high, rendering the SNAr mechanism unfavorable. Alternative mechanisms, such as those involving benzyne-like intermediates or radical pathways (SRN1), are also unlikely under typical nucleophilic substitution conditions for this substrate. For these reasons, this compound is largely unreactive toward direct nucleophilic displacement of its bromine atoms.

Cross-Coupling Reactions of this compound

While direct nucleophilic substitution is difficult, the bromine atoms on this compound serve as excellent handles for various palladium-catalyzed cross-coupling reactions. These reactions have become powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, the C-Br bond is activated by a metal catalyst (typically palladium), allowing for the coupling with a wide range of organometallic or organic partners.

Prominent cross-coupling reactions involving this compound include the Suzuki-Miyaura, Stille, and Sonogashira couplings. These methods allow for the selective introduction of aryl, vinyl, or alkynyl groups at the C2 and C5 positions of the furan ring, providing access to a diverse array of complex substituted furans.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-Miyaura Aryl/Vinyl Boronic Acids or EstersPd(PPh₃)₄ / Base (e.g., K₂CO₃, K₃PO₄)2,5-Diaryl/Divinylfurans
Stille Organostannanes (e.g., R-SnBu₃)Pd(PPh₃)₄2,5-Disubstituted furans
Sonogashira Terminal AlkynesPd(PPh₃)₂Cl₂ / CuI / Amine Base2,5-Dialkynylfurans

The table provides a general overview of common cross-coupling reactions.

Research has demonstrated the successful application of these reactions. For instance, double Suzuki cross-coupling reactions of 2,5-dibromo-3-hexylthiophene, a related heterocycle, with various arylboronic acids proceed in good yields using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base. nrochemistry.comzenodo.org Similarly, Sonogashira coupling of brominated furans with terminal alkynes is a well-established method for synthesizing dialkynylfurans. masterorganicchemistry.comkobe-u.ac.jp The Stille coupling, which utilizes organotin reagents, is also a versatile method for functionalizing such substrates. sigmaaldrich.comrsc.org These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. libretexts.orglibretexts.org

Suzuki-Miyaura Coupling for Arylfuran Derivatizationlibretexts.orgorganic-chemistry.org

The Suzuki-Miyaura coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds. mdpi.comyoutube.com It typically involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. youtube.comyonedalabs.com This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids. nih.govnih.gov

The palladium-catalyzed Suzuki coupling of this compound with various aryl boronic acids serves as a cornerstone for synthesizing 2,5-diaryl-furans. This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base, often an aqueous solution of a carbonate like K₂CO₃. scispace.com The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. utrgv.edu

The choice of solvent can significantly influence the reaction yield. For instance, in the Suzuki coupling of analogous dibromothiophenes, 1,4-dioxane (B91453) has been shown to provide better yields compared to toluene, which is attributed to the higher solubility of arylboronic acids in dioxane. nih.gov The efficiency of the coupling can also be affected by the electronic nature of the substituents on the aryl boronic acid.

CatalystBaseSolventTemperature (°C)ProductYield (%)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O902,5-Diaryl-furanModerate to Good
Pd(dba)₂/P(o-tol)₃K₂CO₃Toluene1002,5-Diaryl-furanVariable
PdCl₂(PPh₃)₂Na₂CO₃DME/H₂O852,5-Diaryl-furanVariable

This table presents typical conditions for Suzuki-Miyaura coupling reactions. Actual yields may vary depending on the specific aryl boronic acid used.

The choice of ligand coordinated to the palladium center is crucial in dictating the efficiency and selectivity of the Suzuki-Miyaura coupling. Bulky and electron-rich phosphine (B1218219) ligands, often referred to as Buchwald-type ligands, are known to enhance the rate of both oxidative addition and reductive elimination steps in the catalytic cycle. youtube.com Ligands such as SPhos, XPhos, and RuPhos have demonstrated excellent performance in various Suzuki-Miyaura and Negishi coupling reactions. nih.gov

For challenging substrates, such as sterically hindered or electron-rich aryl chlorides, the development of more effective ligands has been a key area of research. researchgate.net The ligand can influence the stability of the catalytic species and prevent the formation of inactive palladium black. yonedalabs.com While specific studies on ligand effects for this compound are not extensively detailed in the provided context, the principles established for other aryl halides are directly applicable. The selection of an appropriate ligand is critical for optimizing the reaction conditions to achieve high yields and prevent side reactions like homocoupling of the boronic acid. yonedalabs.com

LigandCatalyst PrecursorKey Features
Triphenylphosphine (PPh₃)Pd(PPh₃)₄Commonly used, effective for many substrates.
SPhosPd₂(dba)₃Buchwald ligand, highly effective for challenging couplings.
XPhosPd₂(dba)₃Buchwald ligand, provides high catalytic activity.
Tri(o-tolyl)phosphine (P(o-tol)₃)Pd(dba)₂Can offer different selectivity compared to PPh₃. organic-chemistry.org

This table highlights common ligands used in Suzuki-Miyaura coupling and their general characteristics.

Negishi Coupling with Organozinc Reagentssigmaaldrich.com

The Negishi coupling reaction provides a valuable alternative for the formation of carbon-carbon bonds, utilizing organozinc reagents. sigmaaldrich.com These reactions are also palladium-catalyzed and are known for their high functional group tolerance and reactivity. sigmaaldrich.comcore.ac.uk Organozinc reagents are typically prepared from the corresponding organic halide. core.ac.uk

The coupling of this compound with organozinc reagents allows for the introduction of a variety of alkyl and aryl substituents. The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation (in this case from zinc to palladium), and reductive elimination. nih.gov Recent advancements have led to the development of efficient catalyst systems for the Negishi coupling of secondary alkylzinc halides, which can sometimes be challenging due to competing β-hydride elimination. nih.gov The use of specific biaryldialkylphosphine ligands, such as CPhos, has been shown to suppress this undesired side reaction. nih.gov

Catalyst SystemOrganozinc ReagentSubstrateKey Advantage
Pd(OAc)₂ / CPhosSecondary Alkylzinc HalidesAryl Bromides/ChloridesSuppresses β-hydride elimination. nih.gov
Pd-PEPPSI-IPentAlkyl- and Aryl-organozincPrimary Alkyl HalidesGood to quantitative yields. core.ac.uk

This table illustrates catalyst systems and their applications in Negishi coupling reactions.

Stille Coupling with Organotin Reagentsorganic-chemistry.org

The Stille reaction involves the palladium-catalyzed coupling of organotin compounds (stannanes) with organic electrophiles. wikipedia.orgpearson.com Organotin reagents are stable to air and moisture, and many are commercially available or can be readily synthesized. wikipedia.org However, a significant drawback of Stille coupling is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. wikipedia.orgmsu.edu

Despite these challenges, the Stille reaction remains a versatile method for C-C bond formation due to its broad functional group compatibility. msu.edumsu.edu The reaction of this compound with various organostannanes can be used to synthesize a range of substituted furans. The catalytic cycle follows the general cross-coupling pathway of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Organotin Reagent TypeElectrophileProduct Type
Aryl-SnR₃This compound2,5-Diarylfuran
Alkenyl-SnR₃This compound2,5-Dialkenylfuran
Alkynyl-SnR₃This compound2,5-Dialkynylfuran

This table provides examples of Stille coupling applications with this compound.

Sonogashira Coupling for Ethynylation of this compound

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is unique among palladium-catalyzed couplings as it typically employs a copper(I) co-catalyst in addition to the palladium catalyst. organic-chemistry.orgwikipedia.org The reaction is generally carried out under mild conditions and has been widely applied in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.orglibretexts.org

The Sonogashira coupling of this compound with terminal alkynes provides a direct route to 2,5-dialkynylfurans. Studies on the Sonogashira coupling of tetrabromofuran (B14675212) have shown that regioselective coupling is possible, allowing for the synthesis of di-, tri-, and tetraalkynylated furans. researchgate.net This suggests that selective mono- or di-alkynylation of this compound can be achieved by controlling the reaction conditions.

Catalyst SystemBaseSolventKey Feature
Pd(PPh₃)₄ / CuIAmine (e.g., NEt₃, i-Pr₂NH)THF, DMFClassic Sonogashira conditions. organic-chemistry.org
PdCl₂(PPh₃)₂ / CuIAmineVariousWidely used catalyst system.
Copper-free systemsVarious basesVariousAvoids issues related to copper co-catalyst. organic-chemistry.org

This table summarizes common conditions for Sonogashira coupling reactions.

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.orgwikipedia.org This reaction has become a vital tool in organic synthesis, particularly for the preparation of aryl amines, which are prevalent in pharmaceuticals and other biologically active compounds. youtube.comwikipedia.org The reaction's utility stems from its broad substrate scope and functional group tolerance, overcoming the limitations of traditional methods for C-N bond formation. wikipedia.org

The Buchwald-Hartwig amination of this compound with various primary or secondary amines would yield 2,5-diaminofuran derivatives. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. libretexts.org The development of bulky, electron-rich phosphine ligands by the Buchwald group has been instrumental in expanding the scope and efficiency of this reaction. youtube.com Nickel-catalyzed variations of this reaction have also been developed as a more cost-effective alternative to palladium. nih.gov

Catalyst/Ligand SystemAmine TypeBase
Pd(OAc)₂ / Buchwald LigandPrimary, SecondaryNaOt-Bu, K₃PO₄
Pd₂(dba)₃ / BINAP, DPPFPrimary AminesVarious
Ni(acac)₂ / Phenylboronic esterAryl/Aliphatic AminesK₃PO₄

This table outlines typical components for Buchwald-Hartwig amination reactions.

Halogen Dance Reactions on this compound and Related Isomers

The "halogen dance" (HD) is a base-catalyzed intramolecular rearrangement wherein a halogen atom on an aromatic or heteroaromatic ring migrates to a different position. clockss.org This phenomenon, also known as halogen scrambling or base-catalyzed halogen dance (BCHD), involves the deprotonation of the ring by a strong base to form an anionic intermediate, which then facilitates the migration of a halogen to the newly anionic site. clockss.org While extensively studied in thiophene (B33073) and pyrrole (B145914) systems, the principles are applicable to furanic compounds like this compound. kobe-u.ac.jpresearchgate.netresearchgate.net The reaction can be a powerful tool for synthesizing substituted heterocycles that are otherwise difficult to access, but it can also be an undesirable side reaction. clockss.org

The migration of bromine atoms in dibrominated five-membered heterocycles is typically induced by strong, non-nucleophilic bases, particularly lithium amides like lithium diisopropylamide (LDA). researchgate.net The reaction conditions are critical in promoting the halogen dance over other potential reactions like direct metal-halogen exchange.

Key factors and conditions that promote halogen migration include:

Base: Strong lithium amide bases are commonly employed. For instance, LDA is effective in promoting the halogen dance in 2,5-dibromothiophene (B18171), a close structural analog of this compound. researchgate.net The choice of base can influence the equilibrium between different lithiated intermediates.

Temperature: Temperature plays a crucial role. In many systems, the halogen dance is kinetically controlled at low temperatures, but as the temperature is raised, a thermodynamic equilibrium between isomeric intermediates can be established. kobe-u.ac.jp For example, the halogen dance of N-SEM-2,5-dibromopyrrole was found to be highly temperature-dependent, with no reaction at -78 °C but proceeding at higher temperatures. kobe-u.ac.jp

Solvent: The choice of solvent can influence the aggregation state and reactivity of the organolithium intermediates, thereby affecting the course of the reaction. Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used.

Directing Groups: Substituents on the heterocyclic ring can act as directing metalation groups (DMGs), influencing the initial site of deprotonation and thus the pathway of the halogen migration. clockss.orgresearchgate.net In related bromofurans, groups like oxazoline, esters, and amides can direct lithiation to the adjacent β-position, initiating the halogen dance. researchgate.net

The general mechanism involves the initial deprotonation by a base like LDA to form a lithiated species. This intermediate can then undergo a series of halogen-lithium exchange steps, leading to the migration of a bromine atom and the formation of a thermodynamically more stable lithiated isomer, which can then be trapped by an electrophile. kobe-u.ac.jp

In synthetic sequences where the initial substitution pattern of this compound must be retained, preventing the halogen dance is essential. This is particularly important during metalation reactions intended for functionalization at a specific position.

Strategies to prevent or minimize halogen migration include:

Low Temperatures: Performing reactions at very low temperatures (e.g., -78 °C or below) can often prevent the halogen dance. kobe-u.ac.jp At these temperatures, the kinetic product of metal-halogen exchange or deprotonation is favored, and the activation energy for the subsequent migration may be too high for the rearrangement to occur at a significant rate.

Choice of Base/Metalating Agent: Using alkyllithium reagents like n-butyllithium (n-BuLi) at low temperatures often favors direct halogen-metal exchange over deprotonation, which is the initiating step of the halogen dance. This is a common strategy for the selective functionalization of halogenated aromatics.

Rapid Trapping: Once the desired organometallic intermediate is formed (e.g., by halogen-metal exchange), immediate quenching with a suitable electrophile at low temperature can trap the intermediate before it has the opportunity to rearrange via a halogen dance pathway.

Optimized Reaction Conditions: Careful optimization of reaction parameters, including the specific base, solvent, temperature, and addition times, can favor the desired reaction pathway and suppress the halogen dance. It has been shown in 2-thiazolamine systems that optimized conditions and specific electrophiles are required to prevent the highly favored halogen dance process. researchgate.net

Diels-Alder Reactions and Cycloaddition Chemistry of Furanic Systems

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.org Furan and its derivatives can act as the diene component, although their aromatic character often makes the reaction reversible and thermodynamically less favorable compared to non-aromatic dienes. rsc.orgnih.gov The reaction is a powerful tool for constructing complex polycyclic frameworks. rsc.org

The presence of halogen substituents on the furan ring significantly influences its reactivity in Diels-Alder reactions. Computational and synthetic studies on intramolecular furan Diels-Alder (IMDAF) reactions have shown that halogenation can have complex and sometimes counterintuitive effects. rsc.orgrsc.org

Electronic Effects: Halogens are electron-withdrawing through induction but electron-donating through resonance. In the context of Diels-Alder reactions, halogen substitution generally increases the exergonicity of the cycloaddition and decreases the activation barriers. researchgate.net This "halogen effect" is attributed to the energetic preference for electronegative halogens to be attached to the more highly alkylated and electropositive carbon framework of the product adduct. researchgate.net

Steric and Dipolar Effects: Beyond simple electronic arguments based on Frontier Molecular Orbital (FMO) theory, other factors are crucial. rsc.org Steric hindrance can play a role, particularly with bulkier halogens like bromine. rsc.org Additionally, high-level calculations have identified dipolar interaction terms as important in controlling the reaction viability. rsc.org

Site of Halogenation: The position of the halogen on the furan ring is critical. In intramolecular reactions, careful selection of the halogenation site can be used to enhance reactivity and promote the formation of desired, highly functionalized cycloadducts. rsc.org

The table below summarizes the general effects of halogenation based on comprehensive studies.

FeatureImpact of Halogenation on Furan Ring
Activation Energy Generally lowered, increasing the reaction rate. researchgate.net
Thermodynamics Cycloaddition becomes more exergonic (more favorable). researchgate.net
Controlling Factors A complex interplay of positive charge stabilization in the transition state, steric effects, and dipolar interactions. rsc.org
FMO Effects Frontier orbital effects do not appear to be the dominant factor in determining reaction viability. rsc.org

The Diels-Alder reaction is subject to both kinetic and thermodynamic control. masterorganicchemistry.com At lower temperatures, the faster-forming endo product (kinetic product) often predominates. At higher temperatures, the reaction can become reversible, allowing equilibrium to be established and favoring the more stable exo product (thermodynamic product). masterorganicchemistry.comnih.gov

For furanic systems, the thermodynamics are particularly delicate due to the aromatic stabilization energy of the furan ring, which is lost upon cycloaddition. This often leads to readily reversible reactions. nih.gov

Kinetics: Halogenation of the furan ring, as with this compound, generally lowers the activation barrier for the forward reaction, leading to a faster rate of cycloaddition compared to unsubstituted furan under similar conditions. researchgate.net This is consistent with the "halogen effect," where the electron-withdrawing nature of the halogens stabilizes the transition state.

Thermodynamics: The halogen substituents also make the cycloaddition more exergonic, shifting the equilibrium further toward the product side compared to the reaction with unsubstituted furan. researchgate.net This means the resulting cycloadduct is more thermodynamically stable relative to the starting materials. However, the retro-Diels-Alder reaction can still be significant at elevated temperatures. masterorganicchemistry.com

The interplay between kinetics and thermodynamics is crucial for controlling the stereochemical outcome. For many furan Diels-Alder reactions, a shift from kinetic to thermodynamic control is observed with increasing temperature, leading to a change in the dominant diastereomer from endo to exo. nih.govmdpi.com

Metalation Reactions and Subsequent Electrophilic Quenching

Metalation of this compound, typically via halogen-metal exchange, is a key strategy for its functionalization. This process generates a potent furan-based organometallic nucleophile that can react with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

The most common method involves treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. google.com This results in the regioselective exchange of one of the bromine atoms for a lithium atom, forming 5-bromo-2-furyllithium. The reaction is typically performed at -78 °C in an inert solvent like THF to prevent side reactions, including the aforementioned halogen dance.

Once the organolithium species is generated, it can be "quenched" by adding an electrophile. This two-step sequence allows for the introduction of various functional groups at the 2-position of the furan ring.

The table below provides examples of electrophilic quenching reactions following the metalation of this compound.

Step 1: Metalating AgentStep 2: ElectrophileResulting Product Class
n-BuLi or t-BuLiBromine (Br₂)Re-bromination (no net change if mono-lithiated) google.com
n-BuLiTriisopropylborateBoronic acid derivative google.com
n-BuLiN,N-Dimethylformamide (DMF)Aldehyde (formylation)
n-BuLiCarbon Dioxide (CO₂)Carboxylic acid (carboxylation)
n-BuLiAlkyl Halides (e.g., CH₃I)Alkylated furan
n-BuLiKetones/AldehydesSecondary/Tertiary alcohols

This metalation-quenching sequence is a cornerstone of furan chemistry, providing a reliable method for elaborating the this compound scaffold into more complex and functionalized molecules. google.com

Applications of 2,5 Dibromofuran in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Heterocyclic Systems

The structure of 2,5-dibromofuran makes it a valuable precursor for the synthesis of a variety of complex heterocyclic systems. The two bromine atoms at the 2 and 5 positions are susceptible to various coupling reactions, enabling the extension of the molecular framework and the formation of fused ring systems. nih.gov

One notable application is in the synthesis of fused thiophene-furan structures. For instance, dithieno[3,2-b:2′,3′-d]furan has been synthesized starting from 3,4-dibromofuran, a related isomer. researchgate.net Research has also demonstrated that this compound can be used to create furan- and thiophene-containing bispyridyl oligomers, which are of interest for their spectroscopic and electrochemical properties. researchgate.net The ability to selectively functionalize the furan (B31954) core through reactions like Suzuki and Sonogashira cross-couplings, which are common for dibrominated aromatics, allows for the controlled construction of elaborate heterocyclic compounds. researchgate.netresearchgate.net These synthetic strategies are pivotal for accessing novel molecular scaffolds that are otherwise difficult to obtain. acs.org

Table 1: Examples of Complex Heterocyclic Systems Derived from Dibromofuran Scaffolds

Starting Material Resulting Heterocyclic System Synthetic Method Reference
This compound Furanylarylene Arylsulfonylindolesulfonamides Stille cross-coupling researchgate.net
3,4-Dibromofuran Dithieno[3,2-b:2′,3′-d]furan Not specified researchgate.net
3,4-Dibromofuran-2(5H)-one 4-Aryl-3-chlorofuran-2(5H)-one Suzuki-Miyaura cross-coupling ufmg.br

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

This compound is a significant intermediate in the synthesis of various pharmaceutical agents and biologically active molecules. chemimpex.comguidechem.com Its furan core is a common motif in medicinal chemistry, and the bromine atoms provide convenient handles for introducing diverse functional groups to modulate biological activity. chemimpex.comcymitquimica.com

The dibromofuran scaffold is a key component in the development of new anti-inflammatory drugs. chemimpex.com While direct synthesis pathways from this compound are part of ongoing research, related compounds like 3,4-dibromofuran-2-one derivatives have been used to synthesize novel 5-benzylidene-3,4-dihalo-furan-2-one derivatives. researchgate.net These compounds were designed as analogs of Rosiglitazone and evaluated for their anti-inflammatory effects. researchgate.net The research into such derivatives highlights the importance of the furanone core, accessible from furan precursors, in designing molecules that can interact with biological targets involved in inflammation, such as peroxisome proliferator-activated receptor γ (PPARγ). researchgate.net The broader field of anti-inflammatory drug discovery continues to explore privileged natural product classes, many of which contain heterocyclic scaffolds, as starting points for development. rsc.org

This compound is not only a precursor for antimicrobial and antifungal agents but also exhibits these properties itself. guidechem.com It is utilized as a key intermediate in the synthesis of drugs targeting various pathogens. chemimpex.com For example, it has been used in multi-step protocols to create novel furanylarylene arylsulfonylindolesulfonamides, which were tested for antibacterial activity against strains like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. researchgate.net Certain synthesized analogs demonstrated activity comparable to or better than the standard antibiotic, streptomycin, against specific bacteria. researchgate.net

In the realm of antifungal agents, derivatives such as 4,5-dibromofuran-2-carbohydrazide (B11781842) are crucial. nih.gov This compound, synthesized from precursors like 4,5-dibromo-2-furoic acid, serves as a building block for a large library of N′-(salicylidene)heteroarenecarbohydrazides. nih.gov Many of these final compounds have shown high potency against pathogenic fungi, including Cryptococcus neoformans and Candida albicans, identifying them as promising lead compounds for new antifungal therapies. nih.gov

The furan ring is a structural element in the design of protein tyrosine kinase (PTK) inhibitors, which are critical in cancer therapy. mdpi.com A series of novel furan-2-yl(phenyl)methanone derivatives with PTK inhibitory activity have been synthesized and studied. mdpi.comnih.gov The synthesis of these molecules often starts with brominated furan precursors, such as 4,5-dibromofuran-2-carboxylic acid. mdpi.com This acid is prepared from furfural (B47365) through bromination. mdpi.com The resulting brominated furan derivative is then used in subsequent reactions to build the final methanone (B1245722) compounds. mdpi.com The evaluation of these synthesized molecules against PTKs showed that several derivatives had promising activity, with some being as potent or even more potent than genistein, a known PTK inhibitor used as a reference. mdpi.comnih.gov This demonstrates the value of the dibromofuran scaffold in generating new candidates for enzyme inhibition. mdpi.com

The total synthesis of complex natural products often relies on versatile and reactive building blocks. The furan ring, which can be sourced from compounds like this compound, plays a role in constructing intricate molecular architectures. A prominent example is the total synthesis of Eleutherobin, a marine natural product with potent cytotoxic activity similar to Taxol. nih.gov In the synthetic strategy developed by the Danishefsky group, a key intermediate is a tricyclic furyl compound. core.ac.uk The retrosynthetic analysis shows that this furan-containing core is assembled early in the synthesis and later elaborated to form the ten-membered ring characteristic of Eleutherobin. core.ac.uk While the synthesis may not start directly from this compound, it relies on the chemistry of functionalized furans, showcasing the importance of such precursors in accessing the complex core structure of this significant natural product. nih.govcore.ac.uk

Monomer for Polymer and Material Science Applications

This compound is a valuable monomer in polymer chemistry and material science. chemimpex.comtechnochemical.com Its ability to undergo polymerization allows for the creation of specialty polymers with unique properties. chemimpex.com The bromine atoms facilitate reductive electropolymerization, a method used to synthesize polyfuran (PFu), a type of conducting polymer. core.ac.uk This process typically involves the reduction of this compound in the presence of a nickel complex to form the polymer chains. core.ac.uk

These furan-based polymers are of significant interest in the field of organic electronics for applications such as organic light-emitting diodes (OLEDs). chemimpex.com The electronic properties of the resulting polymers can be tuned by selecting appropriate monomers and polymerization techniques. ossila.com The use of dibrominated heterocycles, including this compound and its thiophene (B33073) analogs, is a common strategy for building the backbones of semiconducting polymers used in organic photovoltaics and other electronic devices. ossila.comossila.com The resulting materials often exhibit enhanced thermal stability and chemical resistance. chemimpex.com

Table 2: Polymer and Material Science Applications of this compound

Application Area Polymer/Material Type Synthetic Role of this compound Reference
Conducting Polymers Polyfuran (PFu) Monomer for electropolymerization core.ac.uk
Organic Electronics Organic Light-Emitting Diodes (OLEDs) Precursor for polymers with favorable electronic properties chemimpex.com
Specialty Polymers Resins with enhanced thermal/chemical stability Monomer for production chemimpex.com

Synthesis of Specialty Polymers and Resins

This compound serves as a valuable monomer in the production of specialty polymers and resins, contributing to materials with enhanced thermal stability and chemical resistance. chemimpex.com Its bifunctional nature, with bromine atoms at the 2 and 5 positions, allows for polymerization through various coupling reactions. The incorporation of the furan ring into the polymer backbone imparts unique properties. For instance, furan-containing polymers are explored for applications in creating advanced materials due to the distinct reactivity of the furan moiety. chemimpex.com

The synthesis of these polymers often involves dehalogenative polycondensation reactions. For example, transition metals can catalyze the coupling of this compound to form polyfuran chains. These methods are analogous to those used for synthesizing other conjugated polymers like polythiophenes and polyphenylenes. unibo.itscispace.com The resulting polymers can exhibit desirable characteristics such as high thermal stability.

Furthermore, furan derivatives, including those synthesized from this compound, are used to create bio-based resins. For example, 2,5-bis(hydroxymethyl)furan, a derivative of furan, is a key intermediate in producing various bio-based polymer materials. researchgate.net

Incorporation into Low Band-Gap Polymers for Organic Electronics

This compound is a crucial building block in the synthesis of low band-gap polymers tailored for organic electronic devices, such as organic solar cells and field-effect transistors. chemimpex.comchemicalbook.comlbl.gov The electronic properties of the furan ring, being more electron-rich than thiophene, make it an attractive component for tuning the HOMO and LUMO energy levels of conjugated polymers. researchgate.net

The general strategy involves the copolymerization of an electron-rich unit, often derived from this compound, with an electron-deficient unit. This donor-acceptor approach effectively reduces the polymer's band gap, enabling it to absorb a broader range of the solar spectrum. researchgate.netmdpi.com For instance, copolymers of furan and diketopyrrolopyrrole (DPP) have been synthesized and shown to have optical band gaps between 1.4 and 1.6 eV, which is optimal for solar energy conversion. researchgate.net

The synthesis of these low band-gap polymers is often achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, where this compound or its derivatives are key reactants. researchgate.net The resulting furan-containing polymers have demonstrated power conversion efficiencies of up to 5.0% in bulk heterojunction solar cells when blended with fullerene acceptors. lbl.gov The incorporation of furan can also enhance the solubility of the polymers, allowing for the use of smaller solubilizing side chains. lbl.gov

Polymer NameComonomersBand Gap (eV)Application
PDPP2FTThis compound, Diketopyrrolopyrrole~1.5Organic Solar Cells
PDPP3FThis compound, Diketopyrrolopyrrole~1.5Organic Solar Cells
Furan-DPP CopolymersFuran, Diketopyrrolopyrrole1.4 - 1.6Organic Field-Effect Transistors, Organic Solar Cells

Polyfuran and Oligofuran Synthesis

This compound is a primary starting material for the synthesis of polyfuran (PFu) and oligofurans, which are of interest for their conductive and optical properties. core.ac.ukresearchgate.netresearchgate.net Polyfuran, a conjugated polymer, can be synthesized from this compound through electrochemical reduction. core.ac.ukresearchgate.net This method involves the use of a nickel catalyst, such as Ni(bipy)₃²⁺, and results in the formation of 2,5-linked furan units. researchgate.net The degree of polymerization can exceed 100 units, and the resulting polyfuran films exhibit electrical and optical properties comparable to other well-known conducting polymers like polythiophene and polypyrrole. researchgate.net

The properties of the synthesized polyfuran, including film quality and color, are dependent on the specific electrochemical conditions employed during synthesis. core.ac.uk Infrared and Raman spectroscopy studies have confirmed the extensive π-electron conjugation in polyfuran prepared from this compound. researchgate.net

In addition to homopolymers, this compound can be used to create oligofurans with well-defined lengths. These oligomers are valuable for fundamental studies of the electronic and structural properties of furan-based conjugated systems. acs.org Boron-doped α-oligofurans, for example, have been synthesized and show high luminescence and color-tunable emissions. acs.org

Synthesis MethodReactantCatalyst/ConditionsProductKey Properties
Electrochemical ReductionThis compoundNi(bipy)₃²⁺, -1.7 to -2.0 VPolyfuran (PFu)Electrically conductive, Reversible oxidation/reduction
Palladium-Catalyzed Cross-CouplingThis compound, TriarylbismuthsPalladium catalyst2,5-DiarylfuransHigh yields, Short reaction time
Stille-type Catalytic Cross-CouplingThis compound, Organotin reagentsMicrowave-assistedOligofuran boranesHighly luminescent, Color-tunable

Polymeric Photocatalysts for Water Splitting

Theoretical and computational studies have identified this compound as a promising monomer for the construction of polymeric photocatalysts for water splitting. researchgate.netresearchgate.netrsc.org These polymers are designed to absorb solar energy and drive the chemical reactions of splitting water into hydrogen and oxygen. researchgate.netrsc.orgucl.ac.ukliverpool.ac.uk

High-throughput virtual screening of numerous potential co-polymers has highlighted that those containing this compound exhibit favorable electronic properties for water splitting, particularly at high pH values. researchgate.net Specifically, for polymers with an optical gap below 2.0 eV, this compound is among the monomers with the highest z-scores, indicating its overrepresentation in potentially active photocatalysts. researchgate.net The relatively electron-rich nature of the furan unit is beneficial for the water oxidation half-reaction under alkaline conditions. researchgate.net

While experimental realization is still an active area of research, these computational findings guide the synthetic efforts towards new organic materials for renewable energy production. The strategy involves co-polymerizing this compound with other monomers to fine-tune the electronic band structure of the resulting polymer to straddle the water oxidation and proton reduction potentials. researchgate.netrsc.org

Formulation of Agrochemicals (Pesticides and Herbicides)

This compound is utilized in the formulation of various agrochemicals, including pesticides and herbicides. chemimpex.com The furan nucleus is a structural motif found in a number of biologically active compounds, and the presence of bromine atoms can enhance the efficacy or modify the mode of action of these molecules. The derivatization of this compound allows for the creation of a diverse library of compounds for screening as potential agrochemicals. chemimpex.com While specific commercial products are not detailed, the literature indicates its role as a building block in this sector. chemimpex.comglobalchemmall.comambeed.com

Derivatization for Analytical and Mechanistic Studies

This compound is a versatile substrate for derivatization in the context of analytical and mechanistic studies. Its two bromine atoms provide reactive handles for a variety of chemical transformations, allowing for the synthesis of a wide range of furan derivatives.

For instance, palladium-catalyzed cross-coupling reactions of this compound with triarylbismuths have been employed for the atom-efficient synthesis of 2,5-diarylfurans. researchgate.net This method provides a straightforward route to functionalized furans that can be used in further synthetic applications or as subjects for studying structure-property relationships.

Furthermore, this compound has been used in the synthesis of more complex heterocyclic systems. For example, it is a precursor in the synthesis of oxacarbaporphyrins, which are porphyrin analogues where a furan ring replaces one of the pyrrole (B145914) rings. researchgate.net The study of these novel macrocycles provides fundamental insights into aromaticity and the coordination chemistry of expanded porphyrin systems.

The derivatization of this compound is also crucial in the synthesis of standards and probes for analytical purposes. For example, the synthesis of specific furan-containing compounds allows for the detailed investigation of reaction mechanisms, such as those involved in polymerization or photocatalysis. researchgate.netpitt.edu

Computational and Theoretical Studies on 2,5 Dibromofuran

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modeling the geometry and electronic landscape of 2,5-dibromofuran. These methods, particularly those based on Density Functional Theory (DFT), allow for the precise calculation of bond lengths, bond angles, and the distribution of electron density within the molecule, which governs its stability and reactivity.

The substitution of two hydrogen atoms with bromine atoms at the 2 and 5 positions of the furan (B31954) ring significantly alters its electronic properties. DFT studies are employed to quantify these changes. The electronegative bromine atoms inductively withdraw electron density from the furan ring, a phenomenon that can be analyzed through calculated molecular electrostatic potential (MEP) maps and atomic charge distributions. nih.govresearchgate.net This electron-withdrawing effect makes the carbon atoms bonded to the bromines (C2 and C5) more electrophilic.

In halogenated heterocycles, cross-coupling reactions are common, and their site-selectivity is often dictated by the electronic environment of the carbon-halogen bonds. nih.gov For 2,5-disubstituted furans and thiophenes, the electronic similarity of the C2 and C5 positions means that selectivity in reactions can be influenced by subtle electronic differences or steric factors. nih.gov Computational models can evaluate these factors to predict which bromine is more likely to participate in reactions like Suzuki or Stille cross-couplings. nih.govmdpi.com The electronic structure of the furan ring is crucial for its application in creating conjugated polymers, as seen in the electroreduction of this compound to form polyfuran, where extensive π-electron conjugation is observed. aip.orgresearchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of computational chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netmdpi.comchemmethod.com A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

For halogenated furans, FMO analysis helps to understand their electronic transitions and reactivity patterns. researchgate.net In a computational study on the constitutional isomer 2,3-dibromofuran (B1599518) using DFT (B3LYP/6-311++G(d,p)), the HOMO and LUMO energies were calculated to be -6.98 eV and -1.43 eV, respectively, resulting in an energy gap of 5.55 eV. researchgate.net The HOMO is typically distributed across the π-system of the furan ring, while the LUMO may also be centered on the ring and the carbon-bromine bonds. This distribution is crucial for predicting how the molecule will interact with other reagents in chemical reactions. nih.govrsc.org

Table 1: Calculated FMO Properties for Dibromofuran Isomer Data based on calculations for 2,3-dibromofuran as a proxy.

Molecular OrbitalEnergy (eV)
HOMO-6.98
LUMO-1.43
Energy Gap (ΔE)5.55

Spectroscopic Property Predictions and Interpretations

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data. By simulating spectra, researchers can assign specific vibrational modes or chemical shifts to structural features of the molecule.

Theoretical calculations of vibrational frequencies provide a powerful tool for analyzing experimental infrared (IR) and Raman spectra. DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes of this compound. researchgate.net These modes include C-H stretching, C-C and C-O ring stretching, C-Br stretching, and various in-plane and out-of-plane bending vibrations.

In a detailed study of 2,3-dibromofuran, DFT calculations were used to perform a normal coordinate analysis and assign the observed bands in the FTIR and FT-Raman spectra. researchgate.netoptica.orgnepjol.info A similar approach for this compound would allow for a comprehensive understanding of its vibrational dynamics. Such studies have been crucial in the analysis of polyfuran synthesized from this compound, where the vibrational spectra are interpreted through lattice dynamical calculations derived from the properties of furan oligomers. aip.orgresearchgate.netdntb.gov.ua

Table 2: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Dibromofuran Data based on a study of 2,3-dibromofuran. Assignments are representative.

AssignmentCalculated FT-RamanExperimental FT-RamanCalculated FT-IRExperimental FT-IR
C-H Stretching3168316531683167
Ring Stretching1572157015721571
C-H In-plane Bending1235123212351234
Ring Breathing1055105010551051
C-Br Stretching580575580578

The prediction of nuclear magnetic resonance (NMR) chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate calculation of ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values can be compared with experimental data to confirm structural assignments.

For this compound, the molecular symmetry would result in a simplified NMR spectrum with one signal for the two equivalent protons (H3 and H4) and two signals for the carbons (C2/C5 and C3/C4). Computational predictions for the isomer 2,3-dibromofuran have shown good agreement between calculated and experimental shifts. researchgate.net Applying the GIAO method to this compound would provide theoretical chemical shifts that could be correlated with experimental values, such as the observed ¹H NMR signal for the closely related 2,5-dibromothiophene (B18171), which appears around 6.8 ppm. chemicalbook.comresearchgate.net

Table 3: Representative NMR Chemical Shift Data Computational data based on 2,3-dibromofuran; Experimental data for 2,5-dibromothiophene included for comparison.

NucleusPositionCalculated Shift (ppm) for 2,3-DBF researchgate.netExperimental Shift (ppm) for 2,5-DBT chemicalbook.com
¹HH3/H4-6.83
¹³CC2/C5-112.9
C3/C4-130.8

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for elucidating complex reaction mechanisms, providing insights into transition states, intermediates, and reaction energy profiles. For this compound, this is particularly relevant for understanding its behavior in metal-catalyzed cross-coupling reactions and other transformations.

Studies on the "halogen dance" reaction, an intermolecular rearrangement of halogens on aromatic rings, have utilized DFT to explore the mechanism for substrates like bromothiophenes and furans. whiterose.ac.uk Such models can map out the potential energy surface, identify the most likely reaction pathways, and explain the observed product distributions. whiterose.ac.ukias.ac.in

Furthermore, computational studies have been instrumental in understanding the Co(I)/Co(III) catalytic cycle in Negishi-type cross-coupling reactions, identifying the rate-determining step (transmetalation) and the energies of intermediates and transition states. nih.gov Similar modeling applied to the reactions of this compound could predict its reactivity and the conditions needed to control the selective mono- or di-substitution, which is a common challenge with polyhalogenated substrates. nih.gov The development of computational models for entire polymerization catalytic cycles also helps in designing new catalysts for creating π-conjugated polymers from monomers like this compound. scholaris.ca

Transition State Analysis in Cross-Coupling Reactions

The selective functionalization of polyhalogenated heterocycles is a cornerstone of modern synthetic chemistry, with cross-coupling reactions being a primary tool. mdpi.com Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for elucidating the complex mechanisms of these reactions. While specific, detailed transition state energy calculations for the cross-coupling of the parent this compound are not extensively documented in dedicated studies, the principles are well-established through computational analysis of analogous systems.

Theoretical and experimental studies on related heteroaryl halides have concluded that factors such as the phosphine (B1218219) ligand's steric bulk can determine the ligation state of the palladium catalyst (e.g., monoligated PdL vs. diligated PdL₂), which in turn influences the activation energies of the oxidative addition step. rsc.org For instance, DFT calculations using the 'distortion–interaction' model have been applied to understand these ligand effects. rsc.org

In the case of polyhalogenated pyridazines, computational studies have shown that the choice of ligand can direct site-selectivity by altering the energetics of the catalytic cycle. rsc.org Electron-deficient bidentate ligands were found to favor reaction at one position, while electron-rich monodentate ligands favored another, a phenomenon rationalized by analyzing the transition states. rsc.org These established computational methodologies are applied to predict outcomes for substrates like this compound, where the electronics of the furan ring and the nature of the substituents dictate the most likely pathway by determining the lowest energy transition state for the initial oxidative addition of the palladium catalyst to a C-Br bond.

Computational Insights into Halogen Effects on Reactivity

Computational models provide significant insights into how the two bromine atoms on the furan ring influence the molecule's reactivity. The primary factors governing site-selectivity in cross-coupling reactions are the electronic properties of the carbon-halogen (C-X) bonds and the steric environment of the reaction center. nih.gov

Electronic Effects: Generally, for heteroaryl polyhalides with the same halogen, the intrinsic electrophilicity of the different ring carbons is a critical factor controlling selectivity. rsc.org Oxidative addition of the catalyst is favored at the most electron-deficient position. nih.gov This is often predicted by calculating properties such as carbon-halogen Bond Dissociation Energies (BDEs) or by examining experimental data like ¹³C NMR chemical shifts, where a more deshielded carbon is more electron-deficient. nih.gov In furan, the α-positions (C2 and C5) are inherently more reactive than the β-positions (C3 and C4) due to the influence of the ring oxygen. imperial.ac.uk

Steric and Directing Group Effects: Computational studies reveal that steric hindrance or the presence of directing groups can override these intrinsic electronic preferences. nih.gov A notable example involves a derivative of this compound, ethyl 2,5-dibromo-3-furoate. rsc.orgnih.gov In this molecule, the C2 position is electronically favored for reaction due to the inductive effects of the adjacent oxygen and the electron-withdrawing ester group. However, cross-coupling is observed to occur selectively at the more sterically accessible C5 position. rsc.orgnih.gov This outcome is rationalized by computational models which show that the steric clash between the catalyst's bulky ligands and the substituent at the C3 position raises the energy of the transition state for oxidative addition at C2, making the C5 pathway kinetically favorable.

Halogen Bonding: Beyond covalent reactivity, computational studies on analogous 2,5-dibromothiophenes have highlighted the role of the bromine atoms in forming non-covalent interactions, specifically halogen bonds. researchgate.net The bromine atoms possess an anisotropic distribution of electron density, creating an electropositive region (the σ-hole) that can interact favorably with electron-pair donors like oxygen or nitrogen atoms. researchgate.net This capacity for halogen bonding can influence the molecule's crystal packing and its interactions with biological targets or catalysts, an effect that can be modeled computationally.

Structure-Activity Relationship (SAR) Modeling in Medicinal Chemistry

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a compound to its biological activity. gardp.orgcollaborativedrug.comresearchgate.net By systematically modifying a lead compound, chemists can identify the structural features, or pharmacophores, responsible for its therapeutic effects and optimize them. Furan-based scaffolds, including brominated derivatives, are frequently investigated in drug discovery. ontosight.ainih.govmdpi.com

A study on furan-2-yl(phenyl)methanone derivatives as potential protein tyrosine kinase (PTK) inhibitors provides a clear example of SAR involving brominated furans. mdpi.com Researchers synthesized a series of compounds to probe the influence of substituents on both the furan and phenyl rings.

Key findings from this research include:

Importance of Hydroxyl Groups: The presence of hydroxyl groups on the phenyl ring was found to be essential for PTK inhibitory activity. mdpi.com

Effect of Bromine on the Furan Ring: The introduction of a bromine atom at the C-5 position of the furan ring was shown to increase the inhibitory activity when comparing analogous compounds. For example, (5-bromofuran-2-yl)(2,3-dihydroxy-4-methoxyphenyl)methanone showed stronger activity than its non-brominated counterpart. mdpi.com

Influence of Multiple Halogens: While a single bromine at C-5 enhanced activity, the introduction of a second bromine atom at the C-4 position of the furan ring resulted in a loss of activity. mdpi.com

Halogen Type on the Phenyl Ring: When comparing different halogens on the phenyl ring, chloro-substituted derivatives demonstrated higher PTK inhibitory activity than their bromo-substituted analogues. mdpi.com

These findings are summarized in the table below, which illustrates how modifications to the core structure impact biological activity.

CompoundFuran Ring SubstitutionPhenyl Ring SubstitutionRelative PTK Inhibitory Activity
Analogue AUnsubstitutedDi-hydroxy, MethoxyActive
Analogue B5-BromoDi-hydroxy, MethoxyMore Active than A mdpi.com
Analogue C4,5-DibromoDi-hydroxy, MethoxyInactive mdpi.com
Analogue DUnsubstitutedChloro-substitutedActive
Analogue EUnsubstitutedBromo-substitutedLess Active than D mdpi.com

In a separate study on furan chalcones as urease inhibitors, a similar trend was observed where compounds containing chloro and carboxyl groups were generally more active than those with nitro and bromo groups. mdpi.com This collective SAR data is invaluable for guiding the design of new, more potent furan-based therapeutic agents, demonstrating that the presence, number, and location of bromine atoms are critical determinants of biological function.

Future Directions and Emerging Research Avenues for 2,5 Dibromofuran

Exploration of New Green Synthetic Routes and Catalytic Systems

The development of environmentally benign and efficient methods for the synthesis of 2,5-dibromofuran and its derivatives is a key area of ongoing research. Traditional bromination of furan (B31954) can be hazardous and produce significant waste. sci-hub.se Current research is focused on developing greener alternatives.

One promising approach involves the use of solid-supported catalysts and milder reaction conditions. For instance, the use of N-bromosuccinimide (NBS) in the presence of a solid acid catalyst or under ultrasonic irradiation has been explored to improve the selectivity and reduce the environmental impact of the bromination process. sci-hub.se Another avenue of research is the direct bromination of furan in more environmentally friendly solvents like dimethylformamide (DMF), although challenges in controlling the reaction temperature and handling corrosive bromine remain. sci-hub.seimperial.ac.uk

Researchers are also investigating palladium-catalyzed cross-coupling reactions of this compound with various reagents, such as triarylbismuths, to synthesize functionalized arylfuran systems in a more atom-economical manner. molaid.com The development of continuous-flow reaction systems is another significant trend, offering better control over reaction parameters, enhanced safety, and easier scalability. researchgate.netmdpi.com

Table 1: Comparison of Synthetic Methods for 2,5-disubstituted Furans

MethodCatalyst/ReagentsConditionsAdvantagesDisadvantages
Traditional BrominationBr2, AlCl3Room TemperatureHigh YieldHazardous reagents, significant waste
Green BrominationNBS, Solid Acid CatalystMilder conditionsReduced environmental impactLower yields in some cases
Palladium-Catalyzed CouplingPd catalysts, TriarylbismuthsVariesHigh atom economy, good yieldsCatalyst cost and removal
Continuous FlowVariesControlled temperature and timeEnhanced safety, scalabilityInitial setup cost

Development of Advanced Materials with Tunable Properties

This compound serves as a valuable monomer for the synthesis of novel polymers and advanced materials with unique electronic and optical properties. chemimpex.com Its rigid, aromatic structure and the reactivity of the carbon-bromine bonds make it an ideal building block for creating conjugated polymers.

Investigation of Undiscovered Biological Activities and Therapeutic Applications

Furan derivatives have a long history of use in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lywisdomlib.org While this compound itself is primarily a synthetic intermediate, its derivatives are being actively explored for their therapeutic potential. guidechem.com

The furan nucleus is considered a valuable pharmacophore, and slight modifications to the substitution pattern can significantly alter the biological activity. utripoli.edu.ly Researchers are synthesizing and screening libraries of 2,5-disubstituted furan derivatives to identify new lead compounds for drug discovery. For example, some brominated furanones, which share a similar structural motif, have shown potential as quorum sensing inhibitors in bacteria, a promising strategy to combat antibiotic resistance. unipi.it Derivatives of 4,5-dibromofuran have also been investigated for their potential as GABA-AT inactivators, which could have applications in neurological disorders. nih.gov

The versatility of the this compound scaffold allows for the creation of a diverse range of molecules with the potential to interact with various biological targets. ontosight.ai

High-Throughput Screening and Combinatorial Chemistry with this compound Scaffolds

To accelerate the discovery of new bioactive compounds, researchers are employing high-throughput screening (HTS) and combinatorial chemistry techniques with libraries based on the this compound scaffold. HTS allows for the rapid testing of thousands of compounds against a specific biological target. nih.govnih.gov

The development of virtual high-throughput screening methods, which use computational models to predict the activity of compounds, is also aiding in the identification of promising furan derivatives. bidmc.org For instance, a dual docking protocol was used to screen a furoic acid library and identify novel inhibitors of ATP-citrate lyase, an enzyme implicated in cancer. bidmc.org

However, a cautionary note in HTS is the potential for compound instability. Some 2-furylquinoline derivatives, for example, have been found to decompose over time into active inhibitors, highlighting the importance of validating the structure and stability of hits from HTS campaigns. nih.govnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms is set to revolutionize the synthesis of this compound derivatives for both materials science and medicinal chemistry applications. researchgate.net Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better reaction control, and the ability to easily scale up production. slideshare.net

Automated synthesis platforms can streamline the production of libraries of furan derivatives for screening purposes. chemspeed.com By combining solid-phase synthesis with flow chemistry, researchers can develop automated protocols for the multi-step synthesis of complex molecules. nih.gov This approach allows for the digital storage of synthetic methods and the on-demand production of derivatives for structure-activity relationship studies. nih.gov The application of continuous-flow conditions has been shown to be effective in the synthesis of various heterocyclic compounds, including furan and thiophene (B33073) derivatives. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-Dibromofuran, and how can purity be optimized?

  • Methodology : Direct bromination of furan derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., low temperature, inert atmosphere) is a common approach. Purification via fractional distillation or recrystallization is critical to achieve >95% purity. Contaminants such as mono-brominated byproducts can be minimized by optimizing stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns, with bromine atoms causing characteristic deshielding. Gas Chromatography-Mass Spectrometry (GC-MS) identifies molecular ions (m/z 226 for [M]⁺) and fragmentation patterns. Infrared (IR) spectroscopy detects C-Br stretches near 500–600 cm⁻¹ .

Q. How should this compound be stored to ensure stability?

  • Methodology : Store in amber glass vessels under inert gas (argon/nitrogen) at 2–8°C to prevent degradation via hydrolysis or light-induced reactions. Avoid contact with moisture and oxidizing agents. Stability studies indicate no decomposition under these conditions for ≥6 months .

Q. What are the key structural features of this compound?

  • Methodology : X-ray crystallography (if available) reveals a planar furan ring with Br substituents at the 2- and 5-positions. Bond angles (e.g., C-Br-C ~120°) and distances (C-Br ~1.9 Å) align with sp² hybridization. Computational models (DFT) can predict electronic effects of bromine on ring aromaticity .

Advanced Research Questions

Q. How can contradictions in reported physical properties (e.g., density, boiling point) be resolved?

  • Methodology : Systematic calibration of instruments (e.g., densitometers, boiling point apparatus) and adherence to standardized protocols (ASTM/IUPAC) are essential. For example, density discrepancies (2.11 g/mL vs. 2.2 g/cm³) may arise from temperature variations or impurities. Cross-validation using multiple techniques (e.g., pycnometry, GC retention times) is recommended .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic/electrophilic attacks. Transition state analysis identifies energy barriers for Suzuki-Miyaura or Ullmann couplings. Solvent effects can be incorporated via PCM models .

Q. How can crystallographic data resolve ambiguities in molecular geometry?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with high-resolution detectors (e.g., CCD) provides precise bond lengths/angles. For this compound derivatives (e.g., 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran), Flack parameter analysis confirms absolute configuration, while Hirshfeld surfaces map intermolecular interactions (e.g., Br⋯Br contacts) .

Q. What experimental designs are suitable for studying thermal decomposition pathways?

  • Methodology : Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) identifies decomposition onset temperatures (~165°C). Pyrolysis-GC-MS tracks volatile byproducts (e.g., HBr, furan derivatives). Kinetic studies (e.g., Kissinger method) calculate activation energies for degradation steps .

Q. How can spectrophotometric assays quantify this compound in complex matrices?

  • Methodology : UV-Vis spectroscopy at λmax ~280 nm (π→π* transitions) with calibration curves (0.1–10 mM range). For trace analysis, derivatization with thiols or amines enhances sensitivity. Validation via spike-recovery experiments in solvents (e.g., DMSO/water mixtures) ensures accuracy .

Data Contradiction Analysis

  • Density Variations : Reported values (2.11 vs. 2.2 g/cm³) may reflect measurement techniques (e.g., pycnometry vs. computational estimation). Replicate experiments under controlled conditions (20°C, dry sample) are advised .
  • Synthetic Yields : Discrepancies in bromination efficiency (e.g., 70% vs. 85%) could stem from bromine source purity or reaction scalability. Microscale optimization (e.g., Schlenk line setups) improves reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromofuran
Reactant of Route 2
Reactant of Route 2
2,5-Dibromofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.